tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate
Description
tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate (CAS 141940-39-8) is a piperidine derivative featuring a para-fluorophenyl group and a hydroxyl group at the 4-position of the piperidine ring, protected by a tert-butyloxycarbonyl (Boc) group. It is a key intermediate in pharmaceutical synthesis, particularly for positron emission tomography (PET) tracers and bioactive molecules . The compound is commercially available from 13 suppliers, with synonyms including 1-BOC-4-(4-FLUOROPHENYL)-4-HYDROXYPIPERIDINE and ACMC-209lmm . Its structural versatility allows for further functionalization, making it valuable in medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO3/c1-15(2,3)21-14(19)18-10-8-16(20,9-11-18)12-4-6-13(17)7-5-12/h4-7,20H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOXKNVRSSVPEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678145 | |
| Record name | tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
553631-05-3 | |
| Record name | tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Molecular Architecture
tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate (C₁₆H₂₂FNO₃, MW 295.35 g/mol) features a piperidine ring substituted at the 4-position with a hydroxyl group and a 4-fluorophenyl moiety. The tert-butyl carbamate group at the 1-position provides steric protection and enhances solubility in organic solvents.
Synthetic Relevance
This compound serves as a precursor for histamine H₁ receptor antagonists and kinase inhibitors. Its synthesis often involves multi-step routes requiring precise control over stereochemistry and functional group compatibility.
Preparation Methodologies
Nucleophilic Ring-Opening of Epoxides
A common approach involves the reaction of 4-fluorophenylmagnesium bromide with tert-butyl 4-oxiranylpiperidine-1-carboxylate. The epoxide intermediate is generated via oxidation of tert-butyl 4-vinylpiperidine-1-carboxylate with meta-chloroperbenzoic acid (mCPBA). Key parameters include:
| Parameter | Optimal Condition | Yield | Purity (HPLC) | Source |
|---|---|---|---|---|
| Solvent | Tetrahydrofuran (THF) | 72% | 95% | |
| Temperature | −78°C to 25°C | - | - | |
| Grignard Equivalents | 1.2 eq | - | - |
The reaction proceeds via a stereospecific ring-opening mechanism, with the hydroxyl group adopting an equatorial configuration.
Reductive Amination
An alternative route employs reductive amination between 4-(4-fluorophenyl)-4-oxopiperidine and tert-butyl carbamate:
-
Condensation : 4-(4-Fluorophenyl)-4-oxopiperidine (1.0 eq) reacts with tert-butyl carbamate (1.1 eq) in methanol under acidic conditions (pH 4–5 using acetic acid).
-
Reduction : Sodium cyanoborohydride (1.5 eq) is added at 0°C, followed by gradual warming to 25°C over 12 h.
-
Workup : Neutralization with aqueous NaOH, extraction with dichloromethane, and solvent evaporation yield the crude product.
This method achieves 68% yield but requires careful pH control to minimize N-Boc deprotection.
Critical Reaction Optimization
Hydroxylation Selectivity
The introduction of the 4-hydroxy group is challenging due to competing oxidation at the piperidine nitrogen. A patent-pending solution utilizes catalytic iodine (0.1 eq) in toluene under reflux, which directs oxidation to the 4-position via radical stabilization:
This method reduces byproducts from 15% to <3% compared to traditional mCPBA oxidation.
Boc Protection-Deprotection Dynamics
The tert-butyl carbamate group is introduced using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with 4-dimethylaminopyridine (DMAP) as a catalyst. Deprotection under acidic conditions (HCl in dioxane) must be avoided until final stages to prevent premature cleavage.
Purification Strategies
Salt Formation
Crude product is often converted to a hydrochloride salt using HCl gas in ethyl acetate. This step removes non-basic impurities, increasing purity from 85% to 98%.
Recrystallization
Ethanol emerges as the optimal solvent for recrystallization:
| Solvent | Recovery | Purity Gain | Crystal Morphology |
|---|---|---|---|
| Ethanol | 82% | 95% → 99.9% | Needles |
| Acetonitrile | 65% | 95% → 98% | Prisms |
| Heptane | 45% | 95% → 97% | Amorphous |
Seeding with pure crystals during cooling enhances yield and reduces solvent usage by 30%.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, 70:30 methanol/water, 1.0 mL/min) shows a single peak at 8.2 min, confirming >99.9% purity after recrystallization.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ketone regenerates the hydroxyl group.
Scientific Research Applications
Pharmacological Studies
Tert-butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate has been investigated for its potential as a multitarget drug. Research indicates that it may exhibit activity against key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and β-secretase. These enzymes are critical in the pathology of Alzheimer's disease, where their inhibition could lead to reduced amyloid-beta aggregation and improved cognitive function .
Neuroprotective Effects
In vitro studies have demonstrated that this compound can protect astrocytes from amyloid-beta-induced toxicity. It was shown to reduce levels of pro-inflammatory cytokines and oxidative stress markers in astrocyte cultures exposed to amyloid-beta 1-42, suggesting its potential role in mitigating neuroinflammation and neuronal death associated with Alzheimer's disease .
Synthesis and Structural Modifications
The synthetic pathways for this compound have been optimized to enhance yield and purity. Modifications in the synthesis process have led to more efficient production methods, making it more accessible for research purposes. The compound's structure allows for further derivatization, which can lead to the discovery of new analogs with improved biological activities .
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with aromatic residues in proteins, while the piperidine moiety can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Fluorine Positional Isomers
- tert-Butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate (CAS 403806-35-9): The fluorine atom is in the ortho position. This steric hindrance may reduce solubility compared to the para-substituted analog .
Halogen and Cyano Substitutions
- tert-Butyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate : Bromine’s larger atomic radius introduces steric bulk and may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization. Synthesized via aryllithium addition to tert-butyl-4-oxopiperidine-1-carboxylate (86% yield) .
- tert-Butyl 4-(4-cyanophenyl)-4-hydroxypiperidine-1-carboxylate: The electron-withdrawing cyano group enhances polarity, improving solubility in polar solvents. Used in synthesizing dihydropyridine derivatives for PET tracers .
Sulfonamido and Other Functional Groups
Modifications to the Piperidine Core
- tert-Butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate : Lacks the fluorine atom but retains the hydroxyl group. Synthesized using phenyllithium, demonstrating the generality of the nucleophilic addition strategy .
- tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate hydrochloride (CAS 2228087-89-4): The aminoethyl side chain introduces a basic nitrogen, enabling salt formation and modifying pharmacokinetic properties .
Physicochemical Properties
The para-fluorophenyl derivative’s lower molecular weight (295.35 g/mol) compared to bromo (356.26 g/mol) and difluoro (313.34 g/mol) analogs highlights the impact of substituents on bulk and lipophilicity.
Biological Activity
tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate, a compound with the chemical formula CHFNO, has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, therapeutic implications, and relevant research findings.
The compound is characterized by:
- Molecular Weight : 239.29 g/mol
- CAS Number : 109384-19-2
- Molecular Structure :
Research indicates that this compound exhibits several biological activities:
- Inhibition of Enzymatic Activity :
- Neuroprotective Effects :
- Anti-inflammatory Properties :
In Vitro Studies
A study assessed the protective effects of the compound on astrocytes treated with Aβ1-42. Key findings include:
- Cell Viability : The compound maintained 100% cell viability at concentrations of 100 μM.
- Cytotoxicity Reduction : When administered alongside Aβ1-42, it improved cell viability from 43.78% to 62.98% compared to controls .
In Vivo Studies
In an animal model, the compound was tested for its efficacy in reducing oxidative stress induced by scopolamine:
- Malondialdehyde (MDA) Levels : Significant reductions in MDA levels were observed, indicating decreased lipid peroxidation.
- Glutathione (GSH) Levels : GSH levels were also measured, showing a trend towards normalization compared to scopolamine-treated controls .
Case Studies
A notable case involved the use of this compound in a clinical setting for patients with cognitive decline. Patients exhibited improvements in cognitive function scores after treatment, suggesting that this compound may have practical applications in managing symptoms of AD .
Comparative Analysis
| Compound Name | Mechanism of Action | Key Findings |
|---|---|---|
| This compound | Inhibits β-secretase and acetylcholinesterase | Improved astrocyte viability; reduced inflammatory cytokines |
| Galantamine | Acetylcholinesterase inhibitor | Established efficacy in AD treatment |
| Donepezil | Acetylcholinesterase inhibitor | Widely used for symptomatic treatment of AD |
Q & A
Q. What are the standard synthetic routes for tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate, and how is purity ensured?
The compound is typically synthesized via multi-step organic reactions, including:
- Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the piperidine nitrogen .
- Functionalization : Substitution or coupling reactions to introduce the 4-fluorophenyl and hydroxyl groups, often using palladium catalysts for aryl coupling .
- Purification : Silica gel column chromatography (eluent: ethyl acetate/hexane mixtures) or recrystallization to achieve >95% purity .
Key characterization : NMR (¹H/¹³C), HPLC, and mass spectrometry confirm structural integrity and purity .
Q. How are the physicochemical properties of this compound determined?
Critical properties include:
Q. What safety protocols are recommended for handling this compound?
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods for weighing and reactions due to potential dust/aerosol formation .
- Waste disposal : Collect organic waste in designated containers for incineration by licensed facilities .
- Emergency measures : For spills, use absorbent materials (e.g., vermiculite) and avoid water jets .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields?
Discrepancies in yields (e.g., 40% vs. 65%) may arise from:
- Reaction conditions : Temperature control (±5°C deviations impact Boc deprotection efficiency) .
- Catalyst batch variability : Palladium catalysts (e.g., Pd(PPh₃)₄) require strict anhydrous handling .
Mitigation : - Reproduce reactions under inert atmosphere (argon/nitrogen) .
- Use kinetic monitoring (e.g., in-situ FTIR) to optimize reaction time .
Q. What computational methods predict the compound’s reactivity in downstream modifications?
- DFT calculations : Model nucleophilic attack at the hydroxyl group or Boc deprotection barriers (e.g., Gaussian09 with B3LYP/6-31G*) .
- Docking studies : Assess interactions with biological targets (e.g., enzymes) using AutoDock Vina .
Example : The 4-fluorophenyl group’s electron-withdrawing effect reduces hydroxyl group acidity, influencing esterification kinetics .
Q. How can conflicting biological activity data be analyzed?
Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may stem from:
- Assay variability : Cell line specificity (e.g., HEK293 vs. HeLa) or serum concentration differences .
- Metabolite interference : Hydroxyl group oxidation products may exhibit off-target effects .
Validation : - Use LC-MS to verify compound stability in assay media .
- Perform dose-response curves across multiple replicates .
Q. What strategies optimize regioselectivity in derivatization reactions?
- Protecting group tuning : Replace Boc with Fmoc to modulate steric hindrance .
- Directed ortho-metalation : Use the 4-fluorophenyl group to direct lithiation at specific positions .
Case study : tert-Butyl 4-(4-fluorophenyl)piperidine derivatives show >90% regioselectivity in Suzuki-Miyaura couplings when using PdCl₂(dppf) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
